Cicletanine-d4 Hydrochloride is a deuterated form of cicletanine, an antihypertensive agent recognized for its vasorelaxant, natriuretic, and diuretic properties. Cicletanine is chemically classified as a furopyridine derivative, specifically 3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine . The deuterated variant, cicletanine-d4 Hydrochloride, serves as a stable isotopic label in pharmacokinetic studies and drug metabolism research.
Cicletanine was initially developed for the treatment of hypertension and has since been investigated for various cardiovascular conditions. The compound is classified under antihypertensive agents and has been the subject of numerous studies exploring its pharmacological actions and therapeutic potential . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of cicletanine-d4 Hydrochloride involves several steps, typically starting from commercially available precursors. One method includes the preparation of the furo-pyridine core through cyclization reactions involving substituted phenyl groups. The introduction of deuterium is achieved via deuterated reagents during specific reaction steps to ensure the incorporation of deuterium atoms into the final product .
Cicletanine-d4 Hydrochloride maintains the core structure of cicletanine with deuterium atoms replacing specific hydrogen atoms. The molecular formula is C13H12ClN2O2 (for cicletanine) with a molecular weight of approximately 298.16 g/mol . The incorporation of deuterium enhances its stability and allows for more precise tracking in metabolic studies.
Cicletanine-d4 hydrochloride is a deuterated analog of the antihypertensive agent cicletanine hydrochloride. Its systematic IUPAC name is 3-(4-chlorophenyl)-6-(trideuteriomethyl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride, reflecting the substitution of four hydrogen atoms with deuterium at specific molecular positions. The base molecular formula is C₁₄H₈D₄ClNO₂·HCl, with a molecular weight of 302.20 g/mol, compared to 298.16 g/mol for the unlabeled compound [5] [10]. The core structure retains the furopyridine scaffold characteristic of cicletanine, featuring a chlorophenyl ring fused to a dihydrofuropyridine system with a phenolic hydroxyl group at C7. The deuterium atoms are strategically incorporated at the C6 methyl group (CD₃), minimizing alterations to the molecule's electronic properties and steric profile [7] [8].
Table 1: Nomenclature and Structural Descriptors
Property | Cicletanine-d4 Hydrochloride |
---|---|
IUPAC Name | 3-(4-chlorophenyl)-6-(trideuteriomethyl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride |
Molecular Formula | C₁₄H₈D₄ClNO₂·HCl |
CAS Number (Parent) | 89943-82-8 (unlabeled base) |
CAS Number (Hydrochloride) | 82747-56-6 (unlabeled salt) |
Canonical SMILES | CC(D)(D)(D)1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl |
InChI Key | QLMBAIRFQQLJJX-ATFFKSAQSA-N |
Deuterium labeling serves as a powerful tool in pharmaceutical research, particularly for tracing molecular fate and elucidating metabolic pathways. The substitution of hydrogen with deuterium (²H) in cicletanine-d4 hydrochloride exploits the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) reduces the rate of enzymatic cleavage, thereby extending the molecule’s metabolic half-life [1] [2]. This modification is confined to the C6 methyl group, a site prone to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation). By attenuating first-pass metabolism, deuterium incorporation enhances bioavailability and stabilizes plasma concentrations, critical for pharmacokinetic (PK) studies [2].
Analytically, deuterium enables distinct mass spectral signatures. Cicletanine-d4 hydrochloride exhibits a +4 Da mass shift in LC-MS analyses, permitting unambiguous differentiation from endogenous metabolites and unlabeled drug in complex biological matrices. This facilitates precise quantification without chromatographic interference, a cornerstone for applications like mass balance studies and metabolite profiling [1] [10].
Table 2: Applications Enabled by Deuterium Substitution
Application | Mechanistic Rationale | Benefit |
---|---|---|
Metabolic Pathway Tracing | Kinetic isotope effect (KIE) delays oxidative demethylation | Enhanced detection of phase I/II metabolites |
Quantitative LC-MS Assays | +4 Da mass shift in MS/MS transitions | Elimination of matrix interference |
Protein Binding Studies | Altered vibrational frequencies in IR | Differentiation of bound vs. free drug |
Drug-Drug Interaction Assays | Reduced metabolic clearance | Clearer identification of CYP contributions |
The introduction of deuterium induces subtle but measurable changes in physicochemical properties while preserving the core pharmacological activity:
Lipophilicity & Solubility: Cicletanine-d4 hydrochloride exhibits a marginally higher logP value (logP = 3.42 vs. 3.37 for unlabeled), attributable to deuterium’s hyperphobic effect. Aqueous solubility remains comparable (~2.5 mg/mL in water) due to the ionic hydrochloride salt counteracting the increased hydrophobicity [5] [10].
Chromatographic Behavior: Reversed-phase HPLC reveals a slightly shorter retention time for the deuterated analog. This arises from weakened van der Waals interactions between the CD₃ group and C18 stationary phases compared to CH₃, as deuterium exhibits lower polarizability [1]. Despite this shift, co-elution of major metabolites is maintained, ensuring consistent recovery in extraction protocols [8].
Protein Binding: Plasma protein binding for cicletanine-d4 hydrochloride remains high (>99%), mirroring the unlabeled compound. Minor differences in binding kinetics may arise from altered hydrogen/deuterium exchange rates at interfacial residues but are pharmacologically insignificant [10].
Thermal Stability: Differential scanning calorimetry (DSC) shows identical melting points (208–219°C) and decomposition profiles, confirming isotopic substitution does not impact solid-state stability [5] [9].
Table 3: Physicochemical Comparison of Labeled vs. Unlabeled Compound
Property | Cicletanine-d4 HCl | Cicletanine HCl | Analytical Method |
---|---|---|---|
Molecular Weight | 302.20 g/mol | 298.16 g/mol | High-resolution MS |
logP | 3.42 | 3.37 | Shake-flask HPLC |
Aqueous Solubility (25°C) | ~2.5 mg/mL | ~2.5 mg/mL | USP dissolution apparatus |
Retention Time (RP-HPLC) | 8.2 min | 8.5 min | C18 column, MeCN/H₂O gradient |
Melting Point | 208–219°C | 208–219°C | DSC |
Plasma Protein Binding | >99% | >99% | Equilibrium dialysis |
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectroscopy of cicletanine-d4 hydrochloride reveals the complete disappearance of the methyl singlet at δ 2.35 ppm (present in unlabeled cicletanine HCl), confirming deuterium incorporation. A corresponding quadrupolar splitting pattern is observable in ²H-NMR at δ 2.35 ppm. Aromatic protons (H2', H3', H5', H6') maintain chemical shifts at δ 7.45–7.60 ppm, proving deuterium does not perturb the electronic environment of the chlorophenyl ring [2] [8]. ¹³C-NMR shows a characteristic triplet for the CD₃-attached carbon (J₃C-D ≈ 20 Hz) at δ 22.5 ppm, compared to the singlet at δ 22.7 ppm in the unlabeled compound.
Infrared (IR) Spectroscopy
Key IR shifts include:
X-ray Diffraction (XRD)
Single-crystal XRD analysis (hypothetical based on unlabeled structure) would predict isostructural packing between labeled and unlabeled hydrochloride salts. The unit cell parameters (monoclinic P2₁/c space group) are expected to show a <0.5% contraction due to deuterium’s smaller zero-point vibrational amplitude. Characteristic peaks in powder XRD at 2θ = 10.5°, 15.8°, 21.2° remain identical in position but exhibit altered intensity ratios due to deuterium’s neutron scattering cross-section, aiding polymorph identification [9].
Mass Spectrometric Fragmentation
In tandem MS (e.g., LC-ESI-MS/MS), cicletanine-d4 hydrochloride shows:
Table 4: Spectroscopic Signatures of Cicletanine-d4 Hydrochloride
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3